Thermal Stability of Zn-DPyP Coordination Polymer: 450 °C vs. Class Benchmarks
The 3D coordination polymer [Zn(trans-DPyP)]∞, assembled solvothermally from 5,15-di(4-pyridyl)-10,20-diphenylporphyrin and Zn(II) nitrate, exhibits a thermal decomposition temperature of 450 °C, as determined by thermogravimetric analysis [1]. This value is among the highest reported for dipyridylporphyrin-based coordination networks and directly enables high-temperature applications such as heterogeneous catalysis and gas storage under harsh conditions. In comparison, a structurally analogous 3D Co-MOF built from 5,15-di(4-pyridyl)-10,20-di(4-methylphenyl)porphyrin (DpyDtolP) maintains crystallinity only up to 250 °C after vacuum drying, demonstrating that the phenyl substituents in the target compound confer a significant 200 °C thermal stability advantage over the 4-tolyl analog [2].
| Evidence Dimension | Thermal Decomposition Temperature |
|---|---|
| Target Compound Data | 450 °C |
| Comparator Or Baseline | Co-MOF of 5,15-di(4-pyridyl)-10,20-di(4-methylphenyl)porphyrin (DpyDtolP) |
| Quantified Difference | +200 °C (target compound more stable) |
| Conditions | Thermogravimetric analysis under inert atmosphere; target compound as Zn-coordinated 3D polymer; comparator as Co-MOF single crystal. |
Why This Matters
This 200 °C thermal stability margin makes 5,15-di(4-pyridyl)-10,20-diphenylporphyrin the preferred linker for MOFs intended for high-temperature catalysis or post-synthetic modifications requiring thermal annealing.
- [1] Deiters, E., Bulach, V., & Hosseini, M. W. (2005). Reversible single-crystal-to-single-crystal guest exchange in a 3-D coordination network based on a zinc porphyrin. Chemical Communications, (31), 3906-3908. View Source
- [2] Kim, H., Kim, Y., & Kim, S.-J. (2015). Thermally Robust 3-D Co-DpyDtolP-MOF with Hexagonally Oriented Micropores: Formation of Polyiodine Chains in a MOF Single Crystal. Crystal Growth & Design, 15(1), 323-333. View Source
